Low-Temperature Single-Precursor SiC CVD: Ethenylsilane vs. Conventional Two-Source System
Ethenylsilane enables epitaxial growth of 3C-SiC on Si substrates at 900–1000 °C using a single precursor, whereas the conventional two-precursor approach (separate Si and C sources) requires a carbonization step at approximately 1200 °C [1]. The intramolecular Si–C bond in ethenylsilane remains stable under deposition conditions, simplifying the process and eliminating the need for a dedicated carbonization step [1]. The temperature reduction of ≥200 °C is quantitatively significant for thermal budget management in semiconductor fabrication.
| Evidence Dimension | Minimum epitaxial growth temperature for 3C-SiC on Si substrate |
|---|---|
| Target Compound Data | 900–1000 °C (single precursor, no separate carbonization step) |
| Comparator Or Baseline | ~1200 °C required for conventional two-precursor CVD with carbonization |
| Quantified Difference | ≥200 °C lower processing temperature |
| Conditions | CVD on Si(111) and Si(001) substrates; growth pressure 17 kPa; 60 min deposition |
Why This Matters
A 200 °C reduction in process temperature directly lowers thermal budget, reduces substrate damage, and enables integration with temperature-sensitive device layers, making ethenylsilane the preferred precursor when process thermal constraints are paramount.
- [1] Doi, T., Hashimoto, K., Takeuchi, W., & Nakatsuka, O. (2020). Crystal Growth of Epitaxial 3C-SiC Thin Film on Si Substrate by Chemical Vapor Deposition using Single Precursor of Vinylsilane. ECS Meeting Abstracts, MA2020-02, 1716. https://doi.org/10.1149/MA2020-02241716mtgabs View Source
